molecular formula C11H10F3NO4S2 B14204388 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid CAS No. 917870-92-9

3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid

Cat. No.: B14204388
CAS No.: 917870-92-9
M. Wt: 341.3 g/mol
InChI Key: AZIRAVIHAKLPOM-UHFFFAOYSA-N
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Description

3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfonyl group, a trifluoroethanimidoyl group, and a propanoic acid moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid typically involves multiple steps, starting with the preparation of the benzenesulfonyl and trifluoroethanimidoyl intermediates. These intermediates are then reacted with a propanoic acid derivative under controlled conditions to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoroethanimidoyl groups can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl]sulfanyl}propanoic acid lies in its combination of sulfonyl and trifluoroethanimidoyl groups, which confer distinct chemical reactivity and potential for diverse applications. This combination makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

917870-92-9

Molecular Formula

C11H10F3NO4S2

Molecular Weight

341.3 g/mol

IUPAC Name

3-[N-(benzenesulfonyl)-C-(trifluoromethyl)carbonimidoyl]sulfanylpropanoic acid

InChI

InChI=1S/C11H10F3NO4S2/c12-11(13,14)10(20-7-6-9(16)17)15-21(18,19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,17)

InChI Key

AZIRAVIHAKLPOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)SCCC(=O)O

Origin of Product

United States

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